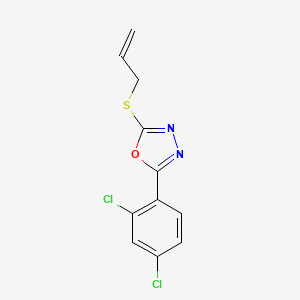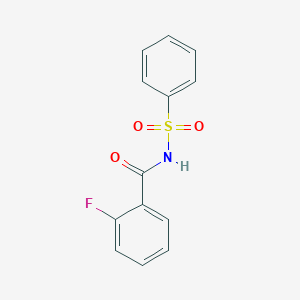
N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea, also known as DPTU, is a chemical compound that belongs to the class of thiourea derivatives. DPTU has been widely studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea is not well understood. However, studies have suggested that N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea may act as a DNA intercalator, which means that it may insert itself between the base pairs of DNA. This could lead to the inhibition of DNA replication and transcription, which could explain its antitumor activity.
Biochemical and Physiological Effects
Studies have shown that N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea has a number of biochemical and physiological effects. For example, N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This could explain its potential use in the treatment of Alzheimer's disease, as acetylcholine is involved in memory and learning.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea is stable under a wide range of conditions, which makes it suitable for use in a variety of experiments.
However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea in lab experiments is that its mechanism of action is not well understood. This could make it difficult to interpret the results of experiments using N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea. One area of research could be to further investigate its potential use in the treatment of Alzheimer's disease. This could involve studying its effects on beta-amyloid aggregation in more detail.
Another area of research could be to investigate its potential use as a corrosion inhibitor for other metals and in other environments. This could involve testing its effectiveness under different conditions, such as different pH levels and temperatures.
Finally, further studies could be conducted to better understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea. This could involve studying its interactions with DNA and other molecules in more detail.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 3,3-diphenylpropylamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea as a white crystalline solid with a melting point of 129-131°C.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea has been studied for its potential use in various scientific research applications. One such application is its use as a corrosion inhibitor for mild steel in acidic media. Studies have shown that N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea is an effective inhibitor for mild steel corrosion in acidic media.
Another potential application of N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea is in the field of medicinal chemistry. Studies have shown that N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea exhibits significant antitumor activity against various cancer cell lines. N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3,3-diphenylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2S/c1-17-21(24)13-8-14-22(17)26-23(27)25-16-15-20(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,20H,15-16H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIMZRTWEZYWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4878216.png)

![5-fluoro-2-methoxy-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4878232.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4878240.png)
![1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine](/img/structure/B4878254.png)
![N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4878262.png)
![3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4878269.png)

![2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide](/img/structure/B4878282.png)
![3-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4878285.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2-naphthylmethyl)-1,3-propanediamine](/img/structure/B4878293.png)

![propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4878313.png)
![N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4878315.png)